2-(2-Bromoethoxy)propane

Overview

Description

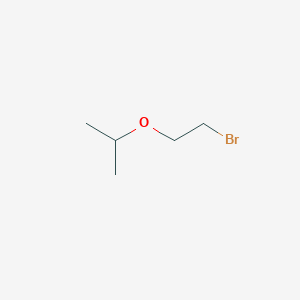

2-(2-Bromoethoxy)propane (CAS 54149-16-5) is a halogenated ether with the molecular formula C₅H₁₁OBr and a molecular weight of 167.04 g/mol . It is also known by synonyms such as isopropyl-2-bromoethyl ether or this compound. This compound features a bromine atom attached to an ethoxy group, making it highly reactive in nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromoethoxy)propane is typically synthesized by reacting 2-bromoethanol with isopropyl dibromide under an inert gas atmosphere, such as nitrogen . The reaction conditions, including temperature and time, can be adjusted based on specific experimental requirements .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethoxy)propane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include hydroxide ions, alkoxides, and amines.

Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to promote elimination reactions.

Major Products Formed:

Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.

Elimination Reactions: The major product is propene.

Scientific Research Applications

2-(2-Bromoethoxy)propane has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including ethers and amines.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)propane involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(2-bromoethoxy)propane with four structurally related halogenated ethers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications | References |

|---|---|---|---|---|---|---|

| This compound | 54149-16-5 | C₅H₁₁OBr | 167.04 | Bromoethyl, isopropyl | Pharmaceutical intermediates, HAT drug candidates | [1], [2], [3] |

| 2-(2-Chloroethoxy)propane | 13830-12-1 | C₅H₁₁ClO | 122.60 | Chloroethyl, isopropyl | Less reactive alkylation reactions | [7] |

| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 17739-45-6 | C₇H₁₃BrO₂ | 209.08 | Bromoethyl, tetrahydropyran | Heterocyclic synthesis | [15] |

| 2-[2-(2-Bromoethoxy)ethoxy]ethanol | 57641-67-5 | C₆H₁₃BrO₃ | 213.07 | Bromoethyl, hydroxyl, ethoxy | Surfactants, polymer chemistry | [12] |

| 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-bromo-2-methylpropanoate | 872472-78-1 | C₁₀H₁₉BrO₅ | 299.16 | Bromoester, hydroxyethoxy | Controlled-release polymers, prodrugs | [13] |

Reactivity and Stability

- Halogen Influence : The bromine atom in this compound enhances its reactivity in nucleophilic substitutions compared to its chloro analog (2-(2-chloroethoxy)propane). Bromine’s larger atomic radius and lower bond dissociation energy facilitate faster reactions under milder conditions .

- Ring vs. Chain Structures : The tetrahydropyran derivative (CAS 17739-45-6) offers steric hindrance and increased stability due to its cyclic structure, making it suitable for synthesizing rigid heterocycles . In contrast, the linear chain of this compound allows greater flexibility in forming carbon-carbon bonds.

- Hydrophilicity: The hydroxyl group in 2-[2-(2-bromoethoxy)ethoxy]ethanol (CAS 57641-67-5) improves water solubility, enabling applications in surfactants and biocompatible polymers .

Commercial Availability and Handling

- Discontinuation Trends : 1-(2-Bromoethoxy)propane (a close variant) has been discontinued by suppliers like CymitQuimica, reflecting challenges in sourcing brominated ethers compared to their chloro or methoxy counterparts .

- For example, related bromoethers like 1-bromo-2-(2-bromoethoxy)benzene mandate GHS-compliant safety protocols .

Biological Activity

2-(2-Bromoethoxy)propane, with the chemical formula C5H10Br2O, is a bromoalkyl ether that has garnered attention for its potential biological activities. This compound is particularly noteworthy due to its structural properties, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C5H10Br2O

- CAS Number: 54149-16-5

The compound features a bromine atom attached to an ethoxy group, which is known to enhance its reactivity and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The presence of bromine can facilitate interactions with various enzymes, potentially leading to inhibition of key metabolic pathways.

- Cell Membrane Interaction: The ether group may influence the compound's ability to integrate into lipid membranes, affecting membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that bromoalkyl ethers can induce oxidative stress in cells, leading to apoptosis or necrosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of various bromoalkyl compounds found that this compound exhibited significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit DNA replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.3 |

| A549 | 18.7 |

The mechanism of action appears to involve induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial evaluated the efficacy of a formulation containing this compound as a topical antimicrobial agent for treating skin infections. Results showed a significant reduction in bacterial load after treatment compared to placebo. -

Case Study on Anticancer Activity:

In a preclinical model, administration of this compound led to tumor regression in xenograft models of breast cancer. Histological analysis indicated increased apoptosis in tumor tissues.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Bromoethoxy)propane to minimize byproducts?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2-bromoethanol with propane derivatives under controlled conditions (e.g., using a base like NaH in anhydrous THF at 0–5°C) can minimize side reactions like elimination. Evidence from similar bromoethoxy syntheses highlights the importance of inert atmospheres and slow reagent addition to suppress polymerization or oxidation .

Q. How can this compound be purified effectively after synthesis?

- Methodology : Column chromatography using silica gel with a gradient elution (e.g., hexane:ethyl acetate 9:1 to 4:1) is effective. Alternatively, distillation under reduced pressure (40–60°C, 10–15 mmHg) can isolate the compound with >95% purity. Residual solvents should be monitored via GC-MS .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : H NMR (CDCl₃) should show peaks for the propane backbone (δ 1.2–1.4 ppm, triplet), bromoethoxy groups (δ 3.5–3.7 ppm, multiplet), and methyl groups (δ 1.0–1.1 ppm, singlet) .

- LCMS/HPLC : Retention times and m/z values (e.g., [M+H]⁺ ≈ 197) can be cross-referenced with literature. HPLC analysis under acidic conditions (0.1% TFA) is recommended for detecting polar impurities .

Q. How should this compound be stored to maintain stability?

- Methodology : Store at 0–4°C in amber glass vials under argon to prevent bromine displacement or hydrolysis. Avoid prolonged exposure to moisture or light, as degradation products (e.g., propylene glycol derivatives) may form .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in substitution reactions?

- Methodology : The branched propane backbone creates steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., using KI/acetone assays) can compare reaction rates with linear analogs. Computational modeling (DFT) further predicts regioselectivity in nucleophilic attacks .

Q. What strategies mitigate hazards when scaling up reactions involving this compound?

- Methodology :

- Safety Protocols : Use explosion-proof equipment and avoid contact with oxidizers (e.g., peroxides) or strong bases. PPE recommendations include nitrile gloves and chemical-resistant aprons .

- Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal to prevent environmental release .

Q. How can this compound serve as a linker in PROTACs (Proteolysis-Targeting Chimeras)?

- Methodology : Its ether linkages and bromine terminus enable conjugation via click chemistry (e.g., CuAAC with azide-functionalized E3 ligase ligands). Optimize spacer length by comparing PROTAC efficacy in degradation assays (e.g., Western blot for target protein levels) .

Q. How to resolve contradictions in NMR data for brominated ether derivatives like this compound?

- Methodology : Contradictions often arise from solvent effects or impurity overlap. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess peak shifts. 2D NMR (COSY, HSQC) clarifies coupling patterns and confirms connectivity .

Q. What role does this compound play in synthesizing spirocyclic compounds?

- Methodology : As a bifunctional alkylating agent, it can bridge aromatic and aliphatic moieties in spiro ring formation. Monitor reaction progress via TLC and isolate intermediates using flash chromatography. X-ray crystallography validates final structures .

Q. Methodological Tables

Properties

IUPAC Name |

2-(2-bromoethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKUZTBLYLKPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397030 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-16-5 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.